The IUPAC name for this compound is N-(6-bromo-1,3-benzothiazol-2-yl)acetamide. It is classified under the category of benzothiazole derivatives, which are known for their diverse biological activities. The compound can be sourced from several chemical suppliers and databases, including PubChem and Sigma-Aldrich, where it is listed with detailed chemical information and safety data .
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
The reaction is generally performed in an organic solvent such as dichloromethane or dimethylformamide, often in the presence of a base like triethylamine to facilitate the acylation process. The reaction mixture is typically stirred at room temperature for several hours before purification through column chromatography to isolate the desired product .
While large-scale industrial production methods are not extensively documented, it is likely that they would involve optimization of laboratory-scale methods using automated reactors and continuous flow systems to enhance yield and purity .
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide has a molecular formula of C₉H₈BrN₂OS. Its structure includes:
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets within biological systems. The benzothiazole ring is known for its ability to interact with various enzymes and receptors, modulating their activity.
Research indicates that benzothiazole derivatives can bind to DNA and enzymes involved in metabolic pathways. This interaction suggests potential roles in drug design and development, particularly for therapeutic applications against diseases like cancer and bacterial infections .
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide exhibits several notable physical and chemical properties:
Property | Value/Description |
---|---|
Molecular Weight | Approximately 246.15 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Toxicity | Classified as corrosive; irritant |
These properties are critical for understanding its behavior in various environments .
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide has a range of scientific applications:
Research continues to explore its therapeutic potential and mechanisms of action across various biological systems.
Benzothiazole represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene ring with a thiazole moiety containing both nitrogen and sulfur atoms. This unique structure confers remarkable pharmacological versatility, enabling interactions with diverse biological targets through multiple binding modes. Benzothiazole derivatives exhibit a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, analgesic, and particularly potent anticancer properties [1]. The scaffold's significance is underscored by its presence in FDA-approved drugs and investigational compounds across therapeutic areas. Its structural features permit extensive molecular modifications, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles. The benzothiazole nucleus serves as an efficient bioisostere for purine rings in ATP, enabling competitive inhibition of kinase enzymes frequently overexpressed in cancers [2]. This molecular mimicry capacity positions benzothiazole as an invaluable template for developing targeted anticancer agents against various oncogenic pathways.
Bromine substitution at strategic positions on the benzothiazole scaffold significantly modulates the compound's electronic properties and biological interactions. The introduction of a bromine atom at the 6-position creates a sterically and electronically favorable modification that enhances molecular recognition by target proteins. Bromine functions as a strong electron-withdrawing group, reducing electron density on the aromatic system and influencing hydrogen bonding capabilities of adjacent functional groups. This electron-deficient environment facilitates nucleophilic substitution reactions, making brominated derivatives valuable intermediates for further structural elaboration through cross-coupling reactions. The enhanced lipophilicity imparted by bromine substitution improves membrane permeability, potentially increasing cellular uptake and bioavailability. Bromine's substantial atomic radius (approximately 1.85 Å) creates distinctive steric constraints within binding pockets, potentially improving target selectivity. These combined electronic and steric effects contribute to the observed enhancement in anticancer potency for 6-bromobenzothiazole derivatives compared to their unsubstituted counterparts [1].
N-(6-Bromo-1,3-benzothiazol-2-yl)acetamide (CAS# 16628-26-5) represents a structurally optimized benzothiazole derivative incorporating both the bioactive 6-bromo substitution and an acetamide functionalization at the 2-position. The compound has the molecular formula C₉H₇BrN₂OS and a molecular weight of 271.13 g/mol [3] [4]. Its structural features include a planar benzothiazole core that facilitates intercalation with biological macromolecules, an electron-deficient brominated aromatic system, and a hydrogen-bonding acetamide moiety. This specific configuration demonstrates enhanced anticancer potential compared to simpler benzothiazole analogs. Research interest in this compound stems from its dual functionality: the 6-bromo group provides a synthetic handle for further derivatization, while the acetamide linkage serves as a critical pharmacophore for interaction with biological targets. The compound's relatively simple synthetic accessibility from commercially available precursors positions it as a versatile intermediate for developing more complex anticancer hybrids. Current investigations focus on elucidating its precise mechanism of action and structure-activity relationships to guide the development of next-generation benzothiazole-based therapeutics targeting resistant cancer phenotypes [1] [2] [4].
Table 1: Physicochemical Profile of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Property | Value | Description |
---|---|---|
CAS Number | 16628-26-5 | Unique chemical identifier |
Molecular Formula | C₉H₇BrN₂OS | Elemental composition |
Molecular Weight | 271.13 g/mol | Mass of one molecule |
SMILES Notation | CC(=O)NC₁=NC₂=C(C=C(Br)C=C₂)S₁ | Linear structure representation |
XLogP3 Value | 2.6 | Predicted octanol-water partition coefficient |
Hydrogen Bond Donors | 1 | Acetamide NH group |
Hydrogen Bond Acceptors | 3 | Carbonyl oxygen, thiazole nitrogen, sulfur |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0